tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate

CAS No.: 1056441-73-6

Cat. No.: VC2943458

Molecular Formula: C10H21NO3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1056441-73-6 |

|---|---|

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate |

| Standard InChI | InChI=1S/C10H21NO3/c1-8(5-6-12)7-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |

| Standard InChI Key | HLPHAXAHATVNKN-UHFFFAOYSA-N |

| SMILES | CC(CCO)CNC(=O)OC(C)(C)C |

| Canonical SMILES | CC(CCO)CNC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structure

Basic Information

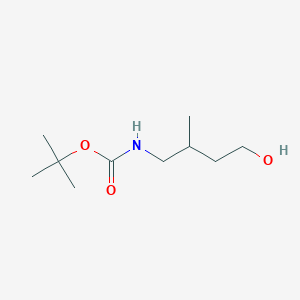

Tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate is characterized by its carbamate functional group, which contains both ester and amide functionalities. The compound has a molecular formula of C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol . The structure consists of a tert-butyl group connected to a carbamate linkage, which is further attached to a 4-hydroxy-2-methylbutyl chain. This arrangement provides the molecule with both hydrophilic and hydrophobic regions, potentially influencing its solubility and reactivity profiles.

Structural Representation and Identifiers

Physical and Chemical Properties

Collision Cross Section Data

Predicted collision cross section (CCS) values for various adducts of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate have been determined and are valuable for analytical chemistry applications, particularly in mass spectrometry. These values represent the effective area of the molecule when interacting with a buffer gas during ion mobility spectrometry measurements. The CCS data for different adduct forms is presented in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 204.15943 | 149.0 |

| [M+Na]+ | 226.14137 | 155.6 |

| [M+NH4]+ | 221.18597 | 154.4 |

| [M+K]+ | 242.11531 | 152.8 |

| [M-H]- | 202.14487 | 146.3 |

| [M+Na-2H]- | 224.12682 | 149.8 |

| [M]+ | 203.15160 | 148.7 |

| [M]- | 203.15270 | 148.7 |

These predicted CCS values provide insight into the three-dimensional conformation and size of the molecule in various ionized states, which is particularly valuable for analytical detection and characterization methods.

Synthesis Methods

Standard Synthetic Routes

The synthesis of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate typically follows established organic chemistry procedures for carbamate formation. The primary synthetic route involves the reaction of 4-hydroxy-2-methylbutylamine with tert-butyl chloroformate (Boc anhydride) in the presence of an appropriate base. This approach is consistent with general methods for preparing N-Boc protected amines, which are widely used in organic synthesis and peptide chemistry.

The reaction can be represented as follows:

4-hydroxy-2-methylbutylamine + tert-butyl chloroformate → tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate + HCl

During this reaction, the base serves to neutralize the hydrochloric acid (HCl) formed as a byproduct. Common bases employed in such reactions include triethylamine, sodium hydroxide, or potassium carbonate. The reaction conditions typically involve moderate temperatures and an appropriate solvent system that facilitates the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

Purification and Characterization

Following synthesis, tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate would typically be purified using standard techniques such as recrystallization, column chromatography, or distillation, depending on the physical state and properties of the crude product. Characterization would normally be performed using a combination of analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume